ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE
Brand Name: Vulcanchem
CAS No.: 307326-28-9
VCID: VC5167132
InChI: InChI=1S/C19H17N3O3S/c1-2-25-17(23)14-8-10-15(11-9-14)20-18(24)22-19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,20,21,22,24)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.42

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE

CAS No.: 307326-28-9

Cat. No.: VC5167132

Molecular Formula: C19H17N3O3S

Molecular Weight: 367.42

* For research use only. Not for human or veterinary use.

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE - 307326-28-9

Specification

CAS No. 307326-28-9
Molecular Formula C19H17N3O3S
Molecular Weight 367.42
IUPAC Name ethyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoylamino]benzoate
Standard InChI InChI=1S/C19H17N3O3S/c1-2-25-17(23)14-8-10-15(11-9-14)20-18(24)22-19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,20,21,22,24)
Standard InChI Key GGTKQSGIKIUATB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate is C₁₉H₁₇N₃O₃S, with a molecular weight of 367.42 g/mol . The SMILES notation (CCOC(=O)C1=CC=C(C=C1)NC(=O)Nc2nc(cs2)c3ccccc3) delineates its structure: an ethyl ester group at the para position of a benzoic acid derivative, linked via a urea moiety to a 4-phenyl-1,3-thiazol-2-yl group . Key physicochemical parameters include:

PropertyValue
logP (Partition coefficient)4.01
Hydrogen bond donors2
Hydrogen bond acceptors6
Polar surface area63.61 Ų
Stereo complexityAchiral

The compound’s moderate lipophilicity (logP ≈ 4.01) suggests favorable membrane permeability, while its polar surface area indicates potential for solubility in aqueous media . The absence of chiral centers simplifies synthetic routes and reduces stereochemical complications during drug development .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate typically involves multi-step reactions:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones yields the 1,3-thiazole core. For example, 4-phenyl-1,3-thiazol-2-amine can be synthesized by reacting phenacyl bromide with thiourea in ethanol under reflux .

  • Carbamoyl Linkage: The amine group on the thiazole reacts with 4-isocyanatobenzoic acid ethyl ester to form the urea bridge. This step often employs carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .

A representative reaction scheme is:

4-Phenyl-1,3-thiazol-2-amine+Ethyl 4-isocyanatobenzoateEDCEthyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]aminobenzoate\text{4-Phenyl-1,3-thiazol-2-amine} + \text{Ethyl 4-isocyanatobenzoate} \xrightarrow{\text{EDC}} \text{Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate}

Analytical Characterization

  • ¹H NMR: Peaks at δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), and 7.45–8.10 (m, 9H, aromatic protons) confirm the ethyl ester and aromatic systems .

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (urea C=O), and 1540 cm⁻¹ (thiazole C=N) validate functional groups .

Pharmacological Profile and Biological Activities

Antimicrobial Properties

Thiazole-containing compounds demonstrate broad-spectrum antimicrobial activity. For instance, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The carbamoyl urea group in ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate may enhance bacterial membrane penetration via hydrogen bonding interactions .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s modular structure allows for derivatization at multiple sites:

  • Phenyl Ring Substitution: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhance COX-2 selectivity .

  • Ester Hydrolysis: Conversion to the free carboxylic acid improves water solubility for parenteral formulations .

Future Perspectives and Research Directions

  • Activity Optimization: Structure-activity relationship (SAR) studies could explore replacing the ethyl ester with bioisosteres like amides or sulfonamides to modulate pharmacokinetics .

  • Target Identification: Proteomic screening may identify novel targets, such as kinases or G-protein-coupled receptors, given the thiazole’s affinity for nucleotide-binding domains .

  • Toxicological Profiling: Acute and chronic toxicity studies in rodent models are needed to assess hepatic and renal safety .

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